molecular formula C12H7BrN2O6 B12544316 Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- CAS No. 142837-74-9

Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)-

Cat. No.: B12544316
CAS No.: 142837-74-9
M. Wt: 355.10 g/mol
InChI Key: WOEPANXBCRJELY-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- typically involves multi-step organic reactions. The starting materials often include 2,4-dinitrophenyl derivatives and furanyl compounds. The bromination step is crucial and usually requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromine atom could yield a variety of substituted ethanone derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-thienyl)-: Similar structure but with a thienyl group instead of a furanyl group.

    Ethanone, 2-chloro-2-(2,4-dinitrophenyl)-1-(2-furanyl)-: Similar structure but with a chlorine atom instead of bromine.

    Ethanone, 2-bromo-2-(3,5-dinitrophenyl)-1-(2-furanyl)-: Similar structure but with different positions of nitro groups.

Properties

CAS No.

142837-74-9

Molecular Formula

C12H7BrN2O6

Molecular Weight

355.10 g/mol

IUPAC Name

2-bromo-2-(2,4-dinitrophenyl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H7BrN2O6/c13-11(12(16)10-2-1-5-21-10)8-4-3-7(14(17)18)6-9(8)15(19)20/h1-6,11H

InChI Key

WOEPANXBCRJELY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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